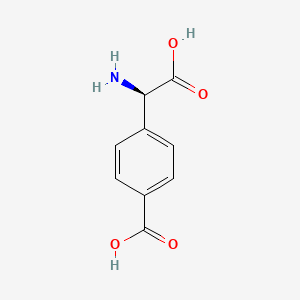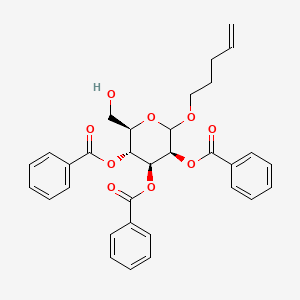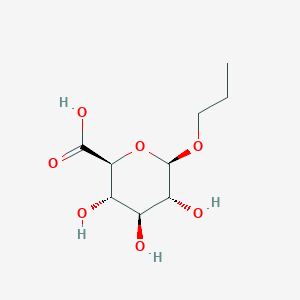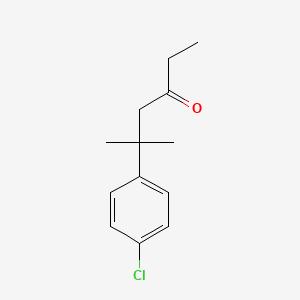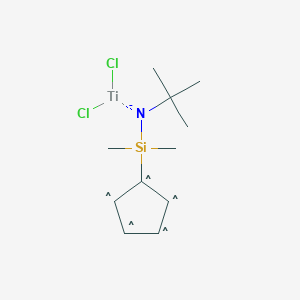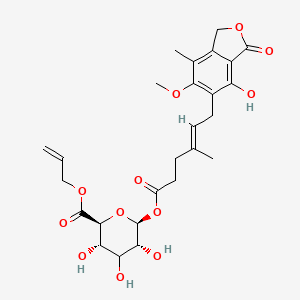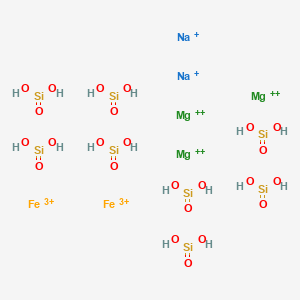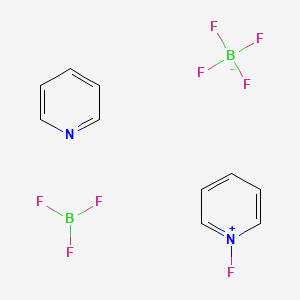
N-Dodecanoyl-4-hydroxy-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Dodecanoyl-4-hydroxy-L-proline: is a synthetic derivative of the amino acid proline It is characterized by the presence of a dodecanoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the proline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Dodecanoyl-4-hydroxy-L-proline typically involves the acylation of 4-hydroxy-L-proline with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete acylation. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve multiple steps, including filtration, extraction, and crystallization, to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: N-Dodecanoyl-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-Dodecanoyl-4-oxo-L-proline.
Reduction: Regeneration of this compound.
Substitution: Formation of N-Dodecanoyl-4-substituted-L-proline derivatives.
科学研究应用
N-Dodecanoyl-4-hydroxy-L-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of N-Dodecanoyl-4-hydroxy-L-proline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors due to its structural similarity to natural amino acids. It may modulate enzyme activity or receptor binding, leading to changes in cellular processes. The hydroxyl and dodecanoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
N-Dodecanoyl-L-proline: Lacks the hydroxyl group at the fourth position, resulting in different chemical and biological properties.
N-Dodecanoyl-4-hydroxy-D-proline: The D-isomer of the compound, which may exhibit different stereochemical interactions and biological activities.
N-Dodecanoyl-4-hydroxy-L-alanine: Similar structure but with alanine instead of proline, leading to variations in reactivity and applications.
Uniqueness: N-Dodecanoyl-4-hydroxy-L-proline is unique due to the presence of both the dodecanoyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its amphiphilic nature makes it suitable for applications in materials science and pharmaceuticals, where it can act as a surfactant or a bioactive molecule.
属性
CAS 编号 |
135777-18-3 |
|---|---|
分子式 |
C17H31NO4 |
分子量 |
313.43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)
